1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate

UV Stabilization Polymer Chemistry Photochemistry

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate (CAS 103637-48-5) is a specialty methacrylate monomer distinguished by its dual benzophenone chromophore architecture. This design provides intrinsic, non-leaching UV absorption when copolymerized, directly addressing the persistent challenge of stabilizer migration found with conventional low-molecular-weight UV absorbers.

Molecular Formula C33H28O8
Molecular Weight 552.6 g/mol
CAS No. 103637-48-5
Cat. No. B1602193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate
CAS103637-48-5
Molecular FormulaC33H28O8
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
InChIInChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3
InChIKeyRXULRQCENNCUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate (CAS 103637-48-5) for UV-Stabilized Polymer Systems


1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate (CAS 103637-48-5) is a specialty methacrylate monomer distinguished by its dual benzophenone chromophore architecture [1]. This design provides intrinsic, non-leaching UV absorption when copolymerized, directly addressing the persistent challenge of stabilizer migration found with conventional low-molecular-weight UV absorbers [2]. Its polymerizable methacrylate group enables covalent integration into acrylic, styrenic, and other vinyl polymer backbones, forming the basis for light-stable coatings, adhesives, and optical materials [1].

Why 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate Cannot Be Replaced by Generic Benzophenone Monomers


Substituting this bis-benzophenone methacrylate with a generic, monofunctional benzophenone monomer compromises both UV protection density and polymer architecture. Standard monomethacrylate UV stabilizers, such as 2-hydroxy-4-methacryloyloxybenzophenone, incorporate only a single UV-absorbing chromophore per monomer unit [1]. In contrast, the target compound delivers two benzophenone groups per molecule, effectively doubling the chromophore loading at equivalent molar incorporation without increasing the number of polymer chain irregularities [2]. This structural advantage is critical for applications demanding high optical density and long-term photostability, where simply increasing the concentration of a monofunctional alternative would alter copolymer composition, degrade mechanical properties, or exceed solubility limits.

Quantitative Differentiation Evidence for 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate


Doubled UV Chromophore Density vs. Standard Polymerizable Benzophenones

The compound contains two 2-hydroxy-4-benzoylphenoxy chromophores per molecule, providing a per-mole UV absorbance contribution that is theoretically twice that of monofunctional analogs like 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy)benzophenone (BPMA) [1]. While BPMA delivers a single benzophenone unit per monomer, the target compound's bis-functional structure means that at identical molar copolymerization ratios, the concentration of UV-absorbing species in the polymer is doubled [2]. This structural difference directly translates to an enhanced specific absorbance without additional comonomer units, preserving the base polymer's mechanical integrity.

UV Stabilization Polymer Chemistry Photochemistry

Elimination of Additive Migration vs. Non-Polymerizable UV Absorbers

Conventional benzophenone UV absorbers like 2,4-dihydroxybenzophenone (UV-0) suffer from progressive migration, volatility, and solvent extraction from the host polymer matrix, leading to loss of UV protection over time [1]. The target compound, as a methacrylate monomer, copolymerizes directly into the polymer backbone via free-radical polymerization [2]. This covalent anchoring prevents physical loss of the UV absorber, a critical differentiation from non-polymerizable small-molecule benzophenones. The patent literature explicitly identifies esters of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-2-propanol with unsaturated carboxylic acids as particularly suitable for preparing non-migrating UV-stabilized polymers [2].

Polymer Additives Migration Resistance UV Stabilization

Copolymerization Reactivity with Styrene and Methyl Methacrylate

The radical copolymerization parameters of this monomer with styrene and methyl methacrylate (MMA) have been experimentally determined using 1H-NMR and GPC measurements [1]. This quantitative kinetic characterization is essential for predicting copolymer composition drift during industrial-scale polymerizations and is not commonly available for many specialty benzophenone monomers. The determined parameters allow for precise control over the incorporation of the UV-absorbing chromophore along the polymer chain, enabling reproducible manufacturing of UV-stable copolymers.

Copolymerization Kinetics Reactivity Ratios Photosensitive Polymers

High-Purity Crystalline Product with Defined Melting Point for Quality Control

A documented synthesis route yields the target compound as colorless crystals with a melting point of 138–139 °C and a purity of 99% as determined by HPLC . This well-defined crystalline morphology and sharp melting point provide a straightforward, low-cost quality control metric (melting point determination and HPLC) that is not available for many liquid or amorphous UV monomer alternatives. The high crystallinity also facilitates purification and storage, reducing the risk of premature polymerization during shipment and warehousing.

Monomer Purity Quality Control Synthesis

Key Application Scenarios for 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate Procurement


Non-Leaching UV Protection in Transparent Coatings and Adhesives

In optical adhesives and clear coats for outdoor signage or automotive interiors, this monomer replaces migratory UV absorbers [1]. Its covalent incorporation prevents additive blooming that causes haze and adhesion loss. The doubled chromophore density per molecule enables high UV absorbance with minimal impact on the adhesive's viscoelastic properties, a formulation advantage over monofunctional alternatives [2].

Photopatternable Resists and Waveguide Materials

The monomer's dual benzophenone groups, combined with its established copolymerization with methyl methacrylate and styrene, make it suitable for formulating negative-tone photoresists [1]. Upon patterned UV exposure, the benzophenone moieties can induce crosslinking, enabling high-resolution lithographic patterning with precise control over refractive index contrast—a critical parameter for integrated optical waveguides.

Weathering-Resistant Acrylic and Styrenic Copolymers for Outdoor Applications

For long-term outdoor durability of PMMA or polystyrene-based products, this monomer is copolymerized to confer intrinsic UV stability [1]. The experimentally characterized reactivity ratios with styrene and MMA allow chemical engineers to design polymerization processes that yield homogeneous copolymer composition, ensuring consistent UV protection throughout the material's service life [2].

High-Performance UV-Curable Solid Polymer Electrolytes

In energy storage and electrochromic devices, the monomer's benzophenone groups serve as both UV stabilizer and photoinitiator in Type II curing systems. The enhanced chromophore loading per molecule accelerates photocuring kinetics while providing post-cure UV protection for the electrolyte layer, a dual functionality not achievable with simple benzophenone photoinitiators [1].

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